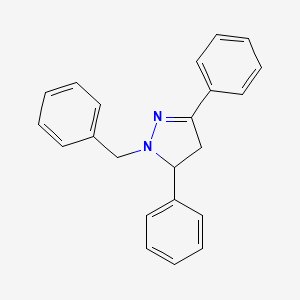![molecular formula C20H22N2O2S2 B14944834 N-1-adamantyl-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)thio]acetamide](/img/structure/B14944834.png)
N-1-adamantyl-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a benzothiazinone moiety, and a sulfanylacetamide linkage, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and benzothiazinone precursors. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the benzothiazinone moiety is synthesized via a cyclization reaction involving a thioamide and an ortho-substituted aromatic aldehyde. The final step involves the coupling of these two intermediates through a nucleophilic substitution reaction, forming the sulfanylacetamide linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzothiazinone moiety can be reduced to form alcohols.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N1-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzothiazinone moiety can interact with active sites of enzymes, inhibiting their activity and modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE: Unique due to its combination of adamantyl and benzothiazinone moieties.
Rimantadine hydrochloride: Contains an adamantyl group but lacks the benzothiazinone moiety.
Benzothiazinone derivatives: Share the benzothiazinone moiety but differ in other structural features.
Uniqueness
This detailed article provides a comprehensive overview of N1-(1-ADAMANTYL)-2-[(4-OXO-4H-1,3-BENZOTHIAZIN-2-YL)SULFANYL]ACETAMIDE, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C20H22N2O2S2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
N-(1-adamantyl)-2-[(4-oxo-1,3-benzothiazin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N2O2S2/c23-17(22-20-8-12-5-13(9-20)7-14(6-12)10-20)11-25-19-21-18(24)15-3-1-2-4-16(15)26-19/h1-4,12-14H,5-11H2,(H,22,23) |
InChI-Schlüssel |
XRGGGCSESDNLMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NC(=O)C5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14944756.png)

![4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B14944768.png)
![1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene](/img/structure/B14944774.png)
![4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14944779.png)
![4-(3,4-dihydroxy-5-methoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14944787.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14944790.png)

![1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B14944800.png)

![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B14944822.png)
![2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B14944826.png)
![9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14944830.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14944857.png)
